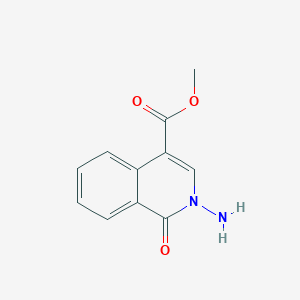

Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic compound featuring an isoquinoline backbone substituted with an amino group at position 2, a ketone at position 1, and a methyl ester at position 2. This structure confers unique physicochemical properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

methyl 2-amino-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-6-13(12)10(14)8-5-3-2-4-7(8)9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDZSERVGXKRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (1M), reflux, 6h | 2-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | 85% |

| Basic hydrolysis | NaOH (2M), 80°C, 4h | Same as above | 92% |

Hydrolysis kinetics depend on solvent polarity, with aqueous methanol showing optimal results. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in alkylation and acylation reactions, enabling diversification of the core structure.

Key Reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C to form N-alkyl derivatives. Yields range from 70–85% depending on steric hindrance. -

Acylation :

Acetic anhydride in pyridine at 25°C produces N-acetyl derivatives (90% yield). This reaction is critical for protecting the amino group during multi-step syntheses.

Cycloaddition and Annulation Reactions

The conjugated π-system of the isoquinoline core facilitates [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12h | Tetracyclic adduct | 65% |

| Acrylonitrile | DMF, 100°C, 8h | Bicyclic nitrile derivative | 58% |

Copper-Catalyzed Coupling Reactions

The amino group directs regioselective C–C bond formation in Ullmann-type couplings. For example:

-

Reaction with β-keto esters in the presence of CuI (10 mol%) and K₂CO₃ in DMSO at 120°C yields annulated isoquinolone derivatives (75–82% yield) .

-

Proposed mechanism involves oxidative addition of the aryl halide to Cu(I), followed by transmetallation and reductive elimination .

Reductive Amination and Condensation

The keto group participates in reductive amination with primary amines (e.g., benzylamine) using NaBH₃CN as a reductant, forming secondary amines (68% yield).

Friedel-Crafts Cyclization

Under Lewis acid catalysis (e.g., AlCl₃), the compound undergoes intramolecular cyclization to form polycyclic frameworks. For example:

-

Reaction with oxalyl chloride followed by AlCl₃ generates indenoisoquinoline derivatives (58% yield) .

Reactivity with Hydrazines

Reacts with hydrazine hydrate in ethanol to form hydrazide derivatives, which are precursors for heterocyclic scaffolds (e.g., triazoles):

Yields: 80–88%.

Oxidation and Reduction Pathways

-

Oxidation : The keto group is resistant to further oxidation under mild conditions but forms epoxides with mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the keto group to a secondary alcohol (95% yield).

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has been investigated for its potential anticancer properties. Studies have shown that compounds containing the isoquinoline structure exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, which has been demonstrated in studies involving human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) cells .

-

Case Studies :

- A study demonstrated that derivatives of methyl 2-amino-1-oxo-1,2-dihydroisoquinoline exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells, indicating potent anticancer activity .

- Another research highlighted the synthesis of related compounds that showed promising results in inhibiting tumor growth and promoting apoptosis in cultured cancer cells .

Other Biological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Physicochemical and Functional Differences

- Polarity and Solubility: The amino group (-NH₂) in the target compound enhances polarity compared to aryl-substituted analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) . This may improve aqueous solubility but reduce membrane permeability.

- Stability and Reactivity: Halogenated derivatives (e.g., 4-chlorophenyl ) exhibit greater stability due to the inductive effect of chlorine, which could enhance shelf life but also introduce toxicity risks.

- Biological Activity: Natural analogs like methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (from Rubus species) are associated with alkaloid-like bioactivity, though specific pharmacological data for the target compound remain unexplored. Aryl-substituted derivatives (e.g., 4-fluorophenyl ) are often intermediates in drug discovery, leveraging aryl groups for target binding.

Biological Activity

Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS: 37497-91-9) is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- CAS Number : 37497-91-9

The compound features an isoquinoline core structure, which is known for its diverse biological activities. The presence of both an amino group and a carboxylic acid group enhances its reactivity and potential interactions with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes in pathogens or cancer cells.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

- Oxidative Stress Modulation : The compound's structure allows it to participate in redox reactions, which can lead to increased oxidative stress in target cells, promoting cell death in cancerous tissues.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. Studies have shown effective inhibition against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |

| Pseudomonas aeruginosa | 0.70 mg/mL | 1.40 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cancer progression (such as PI3K/Akt and MAPK) has been documented, leading to decreased viability and increased apoptosis in treated cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multidrug-resistant bacterial strains, showing superior activity compared to traditional antibiotics like ampicillin .

- Cancer Research Trials : Clinical trials assessing the compound's effectiveness in combination therapies for specific cancers have shown promising results, particularly in enhancing the efficacy of existing chemotherapeutics .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions using reagents like hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) and triethylamine (TEA). For example, derivatives are synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol) with amino acids (1.5 mol) in the presence of HBTU (1.1 mol) at 0°C, followed by 12-hour room-temperature stirring . Alternative routes include catalytic systems like ruthenium(II) complexes with silver hexafluoroantimonate, yielding derivatives under inert conditions (e.g., 90°C in 1,2-dichloroethane for 12 hours) .

Q. What natural sources and biological activities are associated with this compound?

- Methodological Answer : The compound is a naturally occurring isoquinoline alkaloid identified in Rubus chingii Hu (raspberry). Pharmacological studies suggest roles in anti-osteoporosis and phytoestrogenic activity, attributed to its structural similarity to 2-hydroxyquinoline-4-carboxylic acid, which modulates bone metabolism . Natural extraction involves chromatographic separation and NMR/MS validation.

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR : and NMR to resolve substituent positions (e.g., δ ~3.65 ppm for OCH, δ ~7.13 ppm for aromatic protons) .

- X-ray crystallography : SHELXL software refines crystal structures, identifying intermolecular interactions like C–H⋯π and hydrogen bonding .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 245 [M) confirm molecular weight .

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodological Answer : Derivatives include halogenated (e.g., 6-bromo variants) and amino acid-conjugated forms. For example, 6-bromo derivatives are synthesized via electrophilic substitution using bromine donors, while carboxamides are formed via HBTU-mediated coupling . Reaction yields range from 68% to 73% under optimized conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or failed syntheses?

Q. What challenges arise in structural elucidation, particularly for stereoisomers?

- Methodological Answer : Configurational ambiguity (e.g., cis/trans isomers) persists due to overlapping NMR signals. Solutions include:

Q. How do structural modifications influence biological activity in this compound class?

- Methodological Answer : Structure-activity relationships (SAR) are assessed via:

- Antimicrobial assays : Disk diffusion and MIC testing against bacterial strains (e.g., E. coli, S. aureus) .

- Functional group variation : Bromine substitution enhances lipophilicity, while carboxylate esters improve bioavailability .

- Molecular docking : Predicts binding affinity to targets like estrogen receptors .

Q. What computational or experimental methods validate reaction mechanisms for derivative synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.